

Application Notes: Benzyl-PEG5-Ots in Targeted Protein Degradation

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Compound of Interest

Compound Name: Benzyl-PEG5-Ots

Cat. No.: B3096896

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Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5][6] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][7][8]

Benzyl-PEG5-Ots is a high-purity, monodisperse polyethylene glycol (PEG)-based linker building block used in the synthesis of PROTACs.[9][10][11] It features a 5-unit PEG chain for flexibility and hydrophilicity, a stable benzyl protecting group, and a tosylate (Ots) functional group. The tosylate is an excellent leaving group, making it highly reactive towards nucleophiles like amines or hydroxyls, facilitating its conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

Core Applications of **Benzyl-PEG5-Ots** in PROTAC Development

The incorporation of a PEG linker, such as the one derived from **Benzyl-PEG5-Ots**, offers several distinct advantages in the design and optimization of PROTACs:

- **Enhanced Solubility and Permeability:** The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which can often be limited by the

hydrophobicity of the two ligands.[3][12][13] This enhancement can improve cell permeability and overall bioavailability.[8][14]

- **Optimal Ternary Complex Formation:** The flexibility and length of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8][15] The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet optimized to facilitate favorable protein-protein interactions.[16]
- **Modulation of Degradation Efficacy:** The length of the PEG linker directly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[7] Systematic variation of the PEG chain length is a key strategy in linker optimization to identify the most potent degrader for a specific target.[17]
- **Versatile Synthetic Handle:** The tosylate group on **Benzyl-PEG5-Ots** provides a reliable and efficient point of conjugation. It allows for straightforward nucleophilic substitution reactions, making it a versatile building block in a modular approach to PROTAC library synthesis.[18]

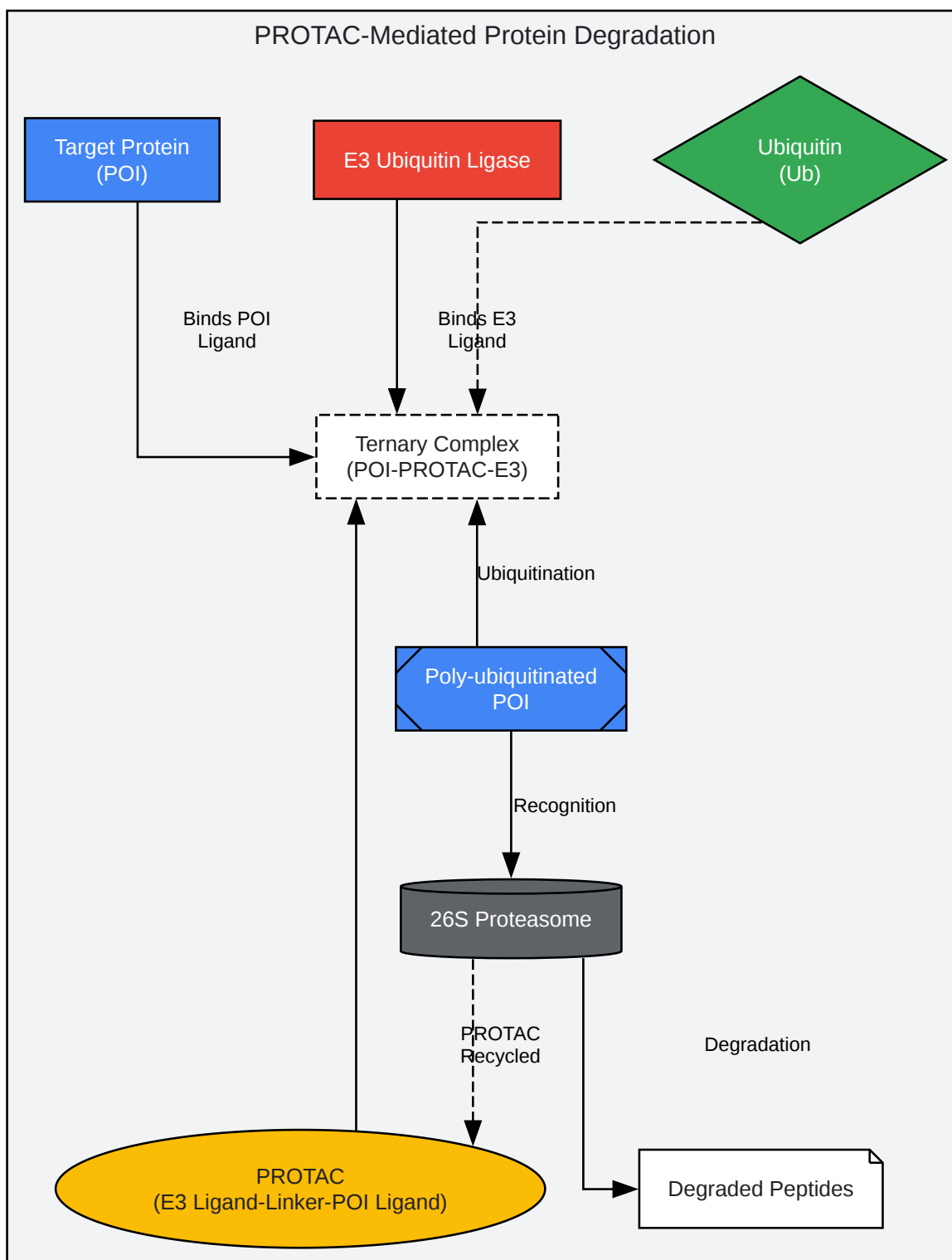
Quantitative Data on PEG Linker Optimization

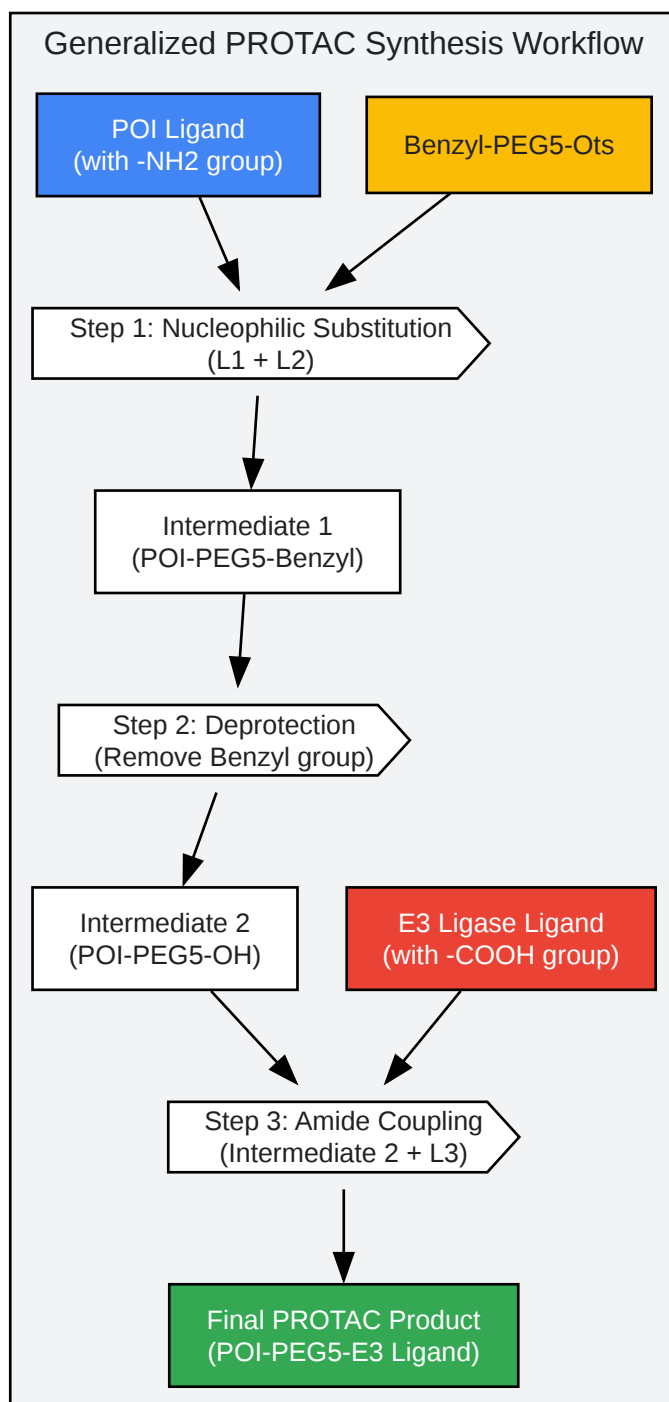
While specific degradation data for PROTACs synthesized using **Benzyl-PEG5-Ots** is proprietary to individual research projects, the following table summarizes representative data from published studies. This data illustrates the critical impact of PEG linker length on the degradation potency of PROTACs targeting different proteins. The optimal linker length is target-dependent and must be determined empirically.[7][19]

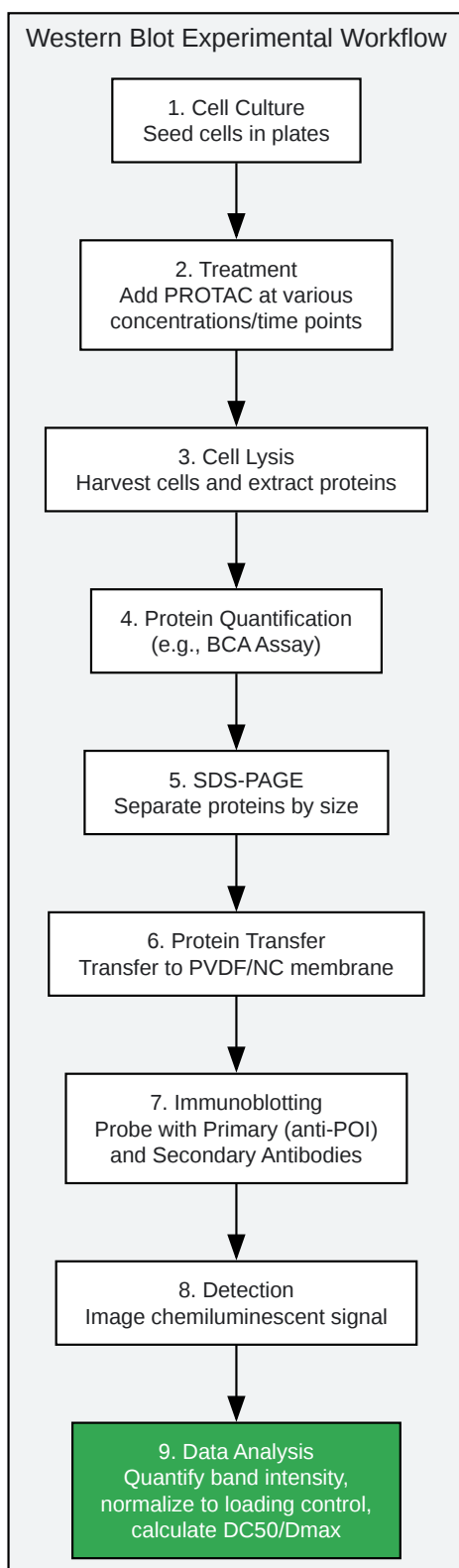
Target Protein	E3 Ligase	Linker Length (Atoms)	PROTAC	DC50 (nM)	Dmax (%)	Reference
Estrogen Receptor α (ER α)	VHL	16	PROTAC A	<100	>90	[20]
Estrogen Receptor α (ER α)	VHL	12	PROTAC B	>1000	<50	[20]
TANK-binding kinase 1 (TBK1)	VHL	21	PROTAC C	3	96	[17]
TANK-binding kinase 1 (TBK1)	VHL	11	PROTAC D	>1000	No Degradation	[17]
Cyclin-dependent kinase 9 (CDK9)	CRBN	15	PROTAC E	~50	>95	[20]
Cyclin-dependent kinase 9 (CDK9)	CRBN	9	PROTAC F	>500	~60	[20]

Note: The data presented is illustrative and sourced from various studies to demonstrate the principle of linker length optimization. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment time, and experimental conditions.

Diagrams and Workflows







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